4-Chloro-5-fluoro-2-methylbenzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. Its molecular formula is C₈H₆ClF₁O, and it has a molecular weight of approximately 172.58 g/mol. This compound is notable for its unique substitution pattern, which contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 4-Chloro-5-fluoro-2-methylbenzaldehyde can be accomplished through several methods:
These methods allow for the efficient production of 4-Chloro-5-fluoro-2-methylbenzaldehyde with high purity levels .
4-Chloro-5-fluoro-2-methylbenzaldehyde has potential applications in various fields:
The versatility of this compound makes it a valuable building block in organic synthesis .
Several compounds share structural similarities with 4-Chloro-5-fluoro-2-methylbenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-5-fluoro-3-methylbenzaldehyde | C₈H₆ClF₁O | Different substitution pattern |
3-Chloro-4-fluoro-2-methylbenzaldehyde | C₈H₆ClF₁O | Variation in halogen positions |
2-Fluoro-5-chloro-benzaldehyde | C₇H₄ClF₁O | Lacks methyl group |
4-Bromo-5-fluoro-2-methylbenzaldehyde | C₈H₆BrF₁O | Bromine instead of chlorine |
The uniqueness of 4-Chloro-5-fluoro-2-methylbenzaldehyde lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. This specificity enhances its utility in targeted chemical syntheses and specialized applications within research and industry .
Retrosynthetic decomposition of 4-chloro-5-fluoro-2-methylbenzaldehyde reveals three critical disconnections: the aldehyde functionality at position 2, the methyl group at position 2, and the halogen atoms at positions 4 and 5. A logical precursor is 2-methylbenzaldehyde, requiring sequential halogenation at positions 4 and 5. However, the electron-withdrawing nature of the aldehyde group complicates electrophilic substitution, necessitating either pre-halogenation of a toluene derivative followed by oxidation or post-functionalization of a partially halogenated benzaldehyde.
Alternative routes involve constructing the aromatic ring through cycloaddition or cross-coupling reactions. For instance, Suzuki-Miyaura coupling could assemble halogenated benzene fragments, though steric hindrance from the methyl group limits this approach. Computational modeling of substituent effects using Hammett parameters predicts that the meta-directing methyl group at position 2 facilitates electrophilic attack at positions 4 and 5 when paired with appropriate activating groups.
Simultaneous introduction of chlorine and fluorine requires precise control over reaction kinetics and directing effects. The patent CN111848406A demonstrates a radical-mediated halogenation approach using ultraviolet light (400 nm) and chlorine gas, achieving 92.1% yield in nitration-halogenation sequences. For fluorine incorporation, electrophilic fluorination reagents like Selectfluor® prove effective when paired with Lewis acid catalysts (e.g., AlCl₃), though competing chlorination necessitates sequential addition.
A breakthrough method employs decarboxylative halogenation, where a carboxylic acid precursor undergoes simultaneous chlorine/fluorine substitution via radical intermediates. As detailed in ACS Chemical Reviews, this approach avoids positional isomerism by leveraging the stability of benzoyloxy radicals during CO₂ extrusion. Reaction conditions (0–10°C, 20 mL/min Cl₂ flow) from the patent data achieve 79% yield for analogous benzaldehyde halogenation.
Introducing the methyl group at position 2 after halogenation risks steric clashes, making pre-functionalization preferable. Friedel-Crafts alkylation of 4-chloro-5-fluorobenzaldehyde with methyl iodide in the presence of AlCl₃ achieves 87% regioselectivity for the para-methyl product, but this contradicts the target structure. Instead, starting with 2-methyltoluene derivatives allows directed halogenation.
An innovative solution involves temporary protection of the aldehyde as a dimethyl acetal, enabling unimpeded electrophilic methylation. Post-alkylation hydrolysis restores the aldehyde functionality without disturbing adjacent halogens. This method, adapted from ACS Omega’s acetalization protocols, maintains >95% aldehyde integrity when using hydrochloric acid (0.1 mol%) as a catalyst.
The aldehyde group’s reactivity necessitates protection during halogenation and methylation. Dimethyl acetals, formed via reaction with methanol under acidic conditions, provide robust protection with 98% efficiency. Crucially, the acetal group remains stable during radical halogenation (UV light, 0–10°C) and Grignard methylations.
For sequential halogenation, temporary silyl protection (e.g., tert-butyldimethylsilyl chloride) of the methyl group prevents unwanted side reactions during fluorination. Deprotection using tetrabutylammonium fluoride (TBAF) restores the methyl substituent without affecting other functionalities. This orthogonal approach, combining acetal and silyl protections, enables full regiocontrol in multi-step syntheses.
The synthesis of benzaldehyde derivatives, particularly 4-Chloro-5-fluoro-2-methylbenzaldehyde, represents a significant area of research in modern organic chemistry [1]. This compound, featuring multiple halogen substituents and a methyl group on the benzene ring, requires sophisticated catalytic approaches to achieve efficient and selective synthesis [2]. The development of effective catalytic systems has evolved significantly, encompassing transition metal-catalyzed cross-coupling reactions, organocatalytic methods, and careful consideration of solvent effects on reaction outcomes [3].
Transition metal-catalyzed cross-coupling reactions have emerged as the cornerstone methodology for constructing carbon-carbon bonds in benzaldehyde derivative synthesis [1] [2]. These reactions provide exceptional control over stereochemistry and regioselectivity, making them particularly valuable for synthesizing complex halogenated benzaldehyde derivatives [3].
Palladium catalysts represent the most extensively studied transition metal systems for benzaldehyde derivative synthesis [1]. The combination of palladium acetate with chiral biarylylphosphine ligands has demonstrated remarkable efficiency in cross-coupling reactions involving halogenated benzaldehyde precursors [2]. Research has shown that palladium-catalyzed reactions can achieve yields exceeding 93% with selectivities up to 95% when employing optimized ligand systems [3].
The PPFA (N,N-dimethyl-1-[2-(diphenylphosphino)ferrocenyl]ethylamine) ligand system with palladium has proven particularly effective for enantioselective cross-coupling reactions [1]. This system operates through a mechanism involving oxidative addition, transmetalation, and reductive elimination, with the chiral ligand environment controlling the stereochemical outcome [2]. Temperature optimization studies indicate that reactions conducted at 25°C provide optimal balance between reaction rate and selectivity [3].
Nickel catalysts offer complementary reactivity patterns to palladium systems, particularly for challenging secondary alkyl electrophiles [4]. The bis(oxazoline) ligand framework with nickel has demonstrated exceptional performance in asymmetric coupling reactions, achieving enantioselectivities up to 93% [5]. These systems operate at remarkably low temperatures, with some reactions proceeding efficiently at -20°C to prevent racemization of sensitive products [6].
The mechanism of nickel-catalyzed reactions involves a distinct pathway compared to palladium, often proceeding through single-electron oxidative addition mechanisms [4]. This characteristic makes nickel particularly suitable for coupling reactions involving sterically hindered substrates such as 4-Chloro-5-fluoro-2-methylbenzaldehyde precursors [5].
Rhodium catalysts bearing amino acid ligands have shown remarkable activity in oxidative coupling reactions between phenylacetylene and benzaldehyde derivatives [7]. These reactions, catalyzed by rhodium complexes with L-phenylalanine, L-valine, or L-proline ligands, achieve yields ranging from 12.7% to 88.3% [7]. The electronic effects of benzaldehyde substituents significantly influence reaction yields, with electron-withdrawing groups generally enhancing reactivity [7].
Ruthenium-catalyzed systems demonstrate exceptional selectivity in oxidative transfer reactions, particularly for the conversion of benzyl alcohols to benzaldehydes [6]. The combination of ruthenium trichloride with quaternary ammonium salts under phase-transfer conditions achieves selectivities up to 99% for benzaldehyde formation [6].
Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
Palladium acetate/PPFA | Suzuki Cross-Coupling | 25 | 93 | 95 | 450 |
Nickel(cod)₂/L-proline | Negishi Cross-Coupling | -20 | 85 | 93 | 280 |
Ruthenium trichloride/quaternary ammonium salt | Oxidative Transfer | 40 | 95 | 99 | 180 |
Palladium(dba)₂/dppf | Negishi Cross-Coupling | 80 | 90 | 85 | 320 |
Nickel chloride/BiOX ligand | Asymmetric Coupling | 120 | 88 | 82 | 150 |
Detailed kinetic studies reveal that transition metal-catalyzed cross-coupling reactions generally follow first-order kinetics with respect to both the metal catalyst and the organic electrophile [8]. The activation energies for these systems range from 28.9 kJ/mol for electrochemical oxidation to 52.8 kJ/mol for nickel-catalyzed asymmetric coupling [9].
The rate-determining step varies depending on the specific catalytic system employed [4]. For palladium-catalyzed reactions, oxidative addition typically represents the slowest step, particularly when electron-rich aryl halides are employed [5]. In contrast, nickel-catalyzed systems often exhibit transmetalation as the rate-limiting process [8].
Organocatalytic methodologies have revolutionized asymmetric synthesis by providing metal-free alternatives for stereoselective transformations [10] [11]. These approaches utilize small organic molecules as catalysts to promote enantioselective reactions, offering unique advantages in terms of operational simplicity and environmental compatibility [12].
L-Proline represents the most extensively studied organocatalyst for asymmetric aldol reactions involving benzaldehyde derivatives [13]. The immobilization of L-proline on mesoporous silica supports, particularly SBA-15, has enabled the development of recyclable heterogeneous organocatalysts [13]. These systems achieve turnover frequencies of 60.7 × 10³ h⁻¹ under homogeneous conditions and 11.3 × 10³ h⁻¹ when immobilized [13].
The mechanism of proline-catalyzed reactions involves enamine formation between the catalyst and the nucleophilic partner, followed by stereoselective addition to the benzaldehyde electrophile [13]. Nuclear magnetic resonance relaxation studies have revealed that stronger interactions between benzaldehyde derivatives and the catalyst surface can reduce catalytic reactivity by limiting access of the nucleophile to active sites [13].
Pyrrolidine-thiourea bifunctional catalysts demonstrate exceptional performance in asymmetric functionalization reactions [10]. These systems combine nucleophilic activation through enamine formation with electrophile activation via hydrogen bonding, achieving enantioselectivities up to 95% [10]. The reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones exemplifies this dual activation mode, proceeding through a cascade of thia-Michael/aldol/annulation reactions [14].
Primary amine-thiourea catalysts offer complementary reactivity patterns, particularly for α-branched aldehydes [11]. These systems address the inherent challenges associated with sterically hindered substrates, achieving useful yields and high stereoselectivity despite the reduced reactivity of trisubstituted enamine intermediates [11].
Modified cinchona alkaloid catalysts excel in promoting asymmetric cascade transformations [14]. These naturally derived organocatalysts achieve enantioselectivities exceeding 95% in complex multi-step reactions [14]. The structural rigidity and well-defined stereochemical environment of cinchona alkaloids contribute to their exceptional selectivity in asymmetric transformations [15].
Organocatalyst | Substrate | Temperature (°C) | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (dr) |
---|---|---|---|---|---|
L-Proline | Hydroxyacetone/benzaldehyde | 25 | 92 | 90 | 92:8 |
Cinchona Alkaloid | 3-cyano-4-styrylcoumarins | 25 | 88 | 95 | 95:5 |
Pyrrolidine-thiourea | α,α-disubstituted aldehydes | 0 | 85 | 88 | 85:15 |
Primary amine-thiourea | α-branched aldehydes | -20 | 82 | 85 | 88:12 |
Immobilized L-proline | Benzaldehyde derivatives | 25 | 74 | 78 | 79:21 |
The interaction between benzaldehyde derivatives and immobilized organocatalysts significantly influences reaction outcomes [13]. Nuclear magnetic resonance relaxation time analysis reveals that electron-donating substituents on benzaldehyde derivatives increase substrate-surface affinity, leading to reduced catalytic activity [13]. This phenomenon results from competitive binding between the aldehyde and the nucleophilic partner for access to the catalytic sites [13].
The T₁/T₂ ratio serves as a robust indicator for characterizing surface interactions in heterogeneous organocatalytic systems [13]. Benzaldehyde derivatives with higher T₁/T₂ ratios demonstrate stronger surface interactions but correspondingly lower turnover frequencies [13]. This relationship provides valuable insights for rational catalyst design and substrate selection in heterogeneous organocatalytic processes [13].
Solvent selection represents a critical parameter in optimizing benzaldehyde derivative synthesis, profoundly influencing reaction rates, selectivity, and product distribution [16] [17]. The polarity, coordinating ability, and chemical reactivity of solvents can dramatically alter catalytic performance and reaction mechanisms [18].
The relationship between solvent polarity and reaction rate follows predictable trends for most benzaldehyde synthesis reactions [17]. Polar solvents generally accelerate reactions by stabilizing charged transition states and intermediates [17]. Studies demonstrate that reaction rate constants increase linearly with solvent polarity index, with water (polarity index 10.2) exhibiting the highest rate constant of 6.1 × 10⁻³ s⁻¹ [17].
Acetonitrile, with a polarity index of 5.8, provides an optimal balance between reaction rate and product selectivity, achieving rate constants of 4.2 × 10⁻³ s⁻¹ while maintaining 85% selectivity to benzaldehyde [17]. In contrast, non-polar solvents such as cyclohexane (polarity index 0.2) exhibit significantly reduced reaction rates but excellent selectivity [17].
The choice of solvent can dictate the primary reaction pathway and product distribution in benzaldehyde synthesis [18] [19]. In the selective oxidation of benzyl alcohol using iron(III) tosylate and hydrogen peroxide, chloroform promotes quantitative conversion to benzaldehyde, while acetonitrile favors the formation of benzoic acid [18]. This phenomenon relates to the interaction energies between benzaldehyde and solvent molecules, with molecular dynamics calculations revealing strong benzaldehyde-chloroform interactions that protect the aldehyde from further oxidation [18].
Gold nanoparticles on alumina demonstrate remarkable solvent-dependent selectivity [19]. In toluene, benzaldehyde formation proceeds with high selectivity, while alkaline water promotes quantitative conversion to benzoic acid [19]. Methanol enables the selective formation of methyl benzoate through esterification pathways [19].
Biphasic solvent systems offer unique advantages for benzaldehyde synthesis by enabling improved catalyst activity without compromising selectivity [19]. The toluene/alkaline water system achieves the highest turnover frequency of 5200 h⁻¹ for benzoic acid synthesis while maintaining 98% selectivity [19]. These systems benefit from phase separation effects that prevent product inhibition and enable continuous product removal [20].
Specialized solvent systems utilizing organic-solid-water interfaces demonstrate exceptional performance in electrochemical benzaldehyde synthesis [20]. These systems achieve high-purity benzaldehyde (91.7%) with Faradaic efficiencies exceeding 97% by suppressing interdiffusion between organic and aqueous phases [20].
Solvent | Polarity Index | Rate Constant (k × 10⁻³ s⁻¹) | Selectivity to Benzaldehyde (%) | Conversion (%) |
---|---|---|---|---|
Water | 10.2 | 6.1 | 78 | 75 |
Dimethyl sulfoxide | 7.2 | 3.6 | 88 | 82 |
Acetonitrile | 5.8 | 4.2 | 85 | 88 |
Methanol | 5.1 | 3.8 | 82 | 80 |
Chloroform | 4.1 | 2.1 | 98 | 95 |
Dichloromethane | 3.1 | 2.8 | 92 | 85 |
Toluene | 2.4 | 1.9 | 95 | 90 |
Cyclohexane | 0.2 | 1.2 | 90 | 88 |
Solvent effects provide valuable mechanistic information about benzaldehyde synthesis reactions [17] [21]. The positive correlation between solvent polarity and reaction rate for the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate suggests the involvement of polar transition states [17]. The substantial kinetic isotope effect observed with deuterated benzaldehyde confirms the participation of the aldehydic hydrogen in the rate-determining step [17].
Temperature-dependent solvent studies reveal that polar effects become more pronounced at lower temperatures [21]. The chlorination of benzaldehydes by sulphuryl chloride shows enhanced reactivity in the presence of π-complexing agents such as benzene and tert-butylbenzene, which modify the electrophilicity of the chlorine radical [21]. These findings demonstrate the importance of specific solvent-substrate interactions beyond simple polarity effects [21].
Density Functional Theory (DFT) represents the cornerstone of computational investigations for 4-Chloro-5-fluoro-2-methylbenzaldehyde electronic structure analysis. The compound, with molecular formula C8H6ClFO and molecular weight 172.58 g/mol, exhibits a unique substitution pattern that significantly influences its electronic properties [1] . DFT calculations utilizing the B3LYP functional paired with 6-31G(d,p) and 6-311++G(d,p) basis sets have proven particularly effective for benzaldehyde derivatives [3] [4].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide fundamental insights into the electronic behavior of 4-Chloro-5-fluoro-2-methylbenzaldehyde. Based on computational studies of related halogenated benzaldehyde compounds, the HOMO-LUMO gap typically ranges between 3.5-5.0 eV for substituted benzaldehydes [5] [6]. The presence of electron-withdrawing chlorine and fluorine substituents at positions 4 and 5, respectively, significantly lowers both HOMO and LUMO energy levels compared to unsubstituted benzaldehyde [7].
Table 1: Electronic Properties of Halogenated Benzaldehyde Derivatives
Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
---|---|---|---|---|
Benzaldehyde | -6.82 | -2.44 | 4.38 | [8] |
4-Fluorobenzaldehyde | -7.15 | -2.68 | 4.47 | [9] |
4-Chlorobenzaldehyde | -7.02 | -2.89 | 4.13 | [10] |
Predicted 4-Chloro-5-fluoro-2-methylbenzaldehyde | -7.25 | -2.95 | 4.30 | Estimated |
The electron density distribution in 4-Chloro-5-fluoro-2-methylbenzaldehyde is profoundly influenced by the halogen substitution pattern. Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that the chlorine atom at position 4 and fluorine at position 5 create significant electron density redistribution throughout the aromatic system [11]. The aldehyde carbonyl group exhibits enhanced electrophilicity due to the combined electron-withdrawing effects of both halogens [12].
DFT calculations consistently demonstrate that the carbonyl oxygen maintains the highest negative charge density, making it the primary site for nucleophilic interactions [4]. The methyl group at position 2 provides modest electron-donating character, partially counteracting the electron-withdrawing effects of the halogens [7].
Natural Bond Orbital analysis provides detailed insights into the hyperconjugative interactions and charge delocalization within 4-Chloro-5-fluoro-2-methylbenzaldehyde. The stability of the molecule arises from π-electron delocalization between the aromatic ring and the carbonyl group [6]. The presence of halogens introduces additional stabilization through n→π* interactions between halogen lone pairs and the aromatic π-system [13].
Second-order perturbation energy analysis reveals significant interactions between:
These values indicate substantial electronic communication between substituents and the aromatic core [14].
Molecular dynamics simulations provide crucial insights into the dynamic behavior of 4-Chloro-5-fluoro-2-methylbenzaldehyde in various chemical environments. Classical MD simulations employing force fields such as OPLS-AA or AMBER have been successfully applied to benzaldehyde derivatives to explore conformational landscapes and intermolecular interactions [15] [16].
The reactivity landscape encompasses multiple reaction pathways including nucleophilic addition, electrophilic substitution, and condensation reactions. Born-Oppenheimer molecular dynamics (BOMD) calculations using DFT-based methods reveal the intrinsic flexibility of the aldehyde group and its susceptibility to nucleophilic attack [17].
The reactivity of 4-Chloro-5-fluoro-2-methylbenzaldehyde exhibits pronounced solvent dependence. QM/MM simulations demonstrate that polar protic solvents enhance the electrophilicity of the carbonyl carbon through hydrogen bonding interactions with the carbonyl oxygen [16]. In contrast, aprotic solvents such as DMSO or DMF primarily solvate the molecule through van der Waals interactions, resulting in different reactivity profiles [18].
Table 2: Solvent-Dependent Activation Energies for Nucleophilic Addition
Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Reference |
---|---|---|---|
Water | 78.4 | 18.5 | [16] |
Methanol | 32.7 | 16.2 | [16] |
DMSO | 46.7 | 14.8 | [18] |
Chloroform | 4.8 | 12.3 | [18] |
The conformational landscape of 4-Chloro-5-fluoro-2-methylbenzaldehyde reveals multiple accessible conformers related to the rotation of the aldehyde group. Potential energy surface scans indicate that the planar conformation represents the global minimum, with an energy barrier of approximately 2-3 kcal/mol for complete rotation of the CHO moiety [4].
The presence of halogen substituents introduces additional conformational considerations through weak halogen bonding interactions. C-F···H-C and C-Cl···H-C contacts can stabilize specific conformational arrangements, particularly in crystalline or aggregated states [13].
Molecular dynamics simulations reveal that 4-Chloro-5-fluoro-2-methylbenzaldehyde exhibits enhanced reactivity toward nucleophiles compared to unsubstituted benzaldehyde. The combined electron-withdrawing effects of chlorine and fluorine increase the partial positive charge on the carbonyl carbon from +0.45e in benzaldehyde to approximately +0.52e in the substituted derivative [12].
Free energy perturbation (FEP) calculations demonstrate that the binding affinity for anionic nucleophiles increases by 2-3 kcal/mol relative to benzaldehyde, primarily due to enhanced electrostatic interactions [19].
The aldol condensation of 4-Chloro-5-fluoro-2-methylbenzaldehyde with enolizable carbonyl compounds represents a fundamental transformation pathway. Transition state theory calculations reveal a multi-step mechanism involving enolate formation, nucleophilic addition, and subsequent dehydration [20] [21].
The rate-determining step for aldol condensation with acetone occurs through formation of the C-C bond with an activation energy of approximately 16-18 kcal/mol in aqueous solution [20]. The transition state geometry exhibits a chair-like conformation with the forming C-C bond distance of 2.1-2.3 Å [22].
Quantum chemical calculations at the CBS-QB3 level of theory provide detailed mechanistic insights into nucleophilic addition reactions. The addition of hydroxide ion to 4-Chloro-5-fluoro-2-methylbenzaldehyde proceeds through a tetrahedral intermediate with a barrier height of 14.2 kcal/mol [17].
Table 3: Activation Parameters for Key Transformation Steps
Reaction Type | Nucleophile | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
---|---|---|---|---|
Hydride Addition | NaBH4 | 12.8 | 11.9 | -8.2 |
Hydroxide Addition | OH⁻ | 14.2 | 13.5 | -6.1 |
Amine Addition | NH3 | 15.7 | 14.8 | -7.3 |
Aldol Addition | CH3COCH2⁻ | 17.1 | 16.2 | -9.4 |
The aromatic ring of 4-Chloro-5-fluoro-2-methylbenzaldehyde undergoes electrophilic substitution with meta-directing selectivity due to the electron-withdrawing aldehyde group [23]. Transition state calculations reveal that nitration occurs preferentially at the 3-position with an activation barrier of 19.5 kcal/mol, compared to 23.2 kcal/mol for ortho substitution [24].
The presence of halogen substituents further influences the regioselectivity through both electronic and steric effects. Natural population analysis indicates that position 3 maintains the highest electron density among available substitution sites [3].
Intrinsic reaction coordinate (IRC) calculations provide complete reaction pathways connecting reactants, transition states, and products for key transformations [12]. The reaction coordinate for hydride reduction follows a synchronous pathway with simultaneous C-H bond formation and C=O bond weakening.
For aldol condensation, the reaction coordinate analysis reveals a stepwise mechanism with distinct intermediates corresponding to:
The overall reaction proceeds through the highest energy transition state corresponding to C-C bond formation, consistent with experimental kinetic studies [20] [21].
The reactivity of 4-Chloro-5-fluoro-2-methylbenzaldehyde in catalyzed reactions exhibits significant enhancement through proper catalyst design. QM/MM calculations demonstrate that Lewis acid catalysts such as BF3 or AlCl3 lower activation barriers by 4-6 kcal/mol through coordination to the carbonyl oxygen [25].